2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide
Description
This compound features a pyrazole core substituted at the 3-position with a 4-bromophenyl group and a trifluoromethyl (-CF₃) group. The pyrazole is fused to a 3-hydroxyphenoxy moiety, which is further linked to an acetohydrazide functional group (-NH-NH-CO-CH₃). The acetohydrazide moiety may enable hydrogen bonding and coordination with biological targets, making this compound relevant for therapeutic or material science applications.
Properties
IUPAC Name |
2-[4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N4O3/c19-10-3-1-9(2-4-10)15-16(25-26-17(15)18(20,21)22)12-6-5-11(7-13(12)27)29-8-14(28)24-23/h1-7,27H,8,23H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYUIKJNYOKUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide is a complex hydrazide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The chemical structure of the compound features a hydrazide moiety linked to a pyrazole ring, which is further substituted with bromine and trifluoromethyl groups. The synthesis typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate, followed by cyclization under basic conditions to yield the desired product.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown potent activity against various Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml for bromo-substituted derivatives . The presence of halogen atoms enhances the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.
Anticancer Properties
The pyrazole derivatives are also being investigated for their anticancer potential. Studies have demonstrated that these compounds can inhibit cellular signaling pathways that regulate proliferation and apoptosis in cancer cells. For example, certain derivatives have shown moderate cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth . The trifluoromethyl group is particularly noted for enhancing activity through interactions with key protein targets involved in tumor progression.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases .
- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis.
- Interference with Signaling Pathways : The hydrazide moiety may interact with specific receptors or enzymes involved in cellular signaling, thereby modulating pathways related to cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against a panel of bacterial strains. The results indicated that compounds with halogen substitutions exhibited significantly lower MIC values compared to their non-halogenated counterparts .
- Cytotoxicity Assessments : In vitro studies on MCF-7 cells revealed that certain derivatives induced apoptosis through caspase activation, suggesting a mechanism involving programmed cell death .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Halogen Substitution: Bromo vs. Chloro/Methoxy
- Compound A: 2-[3-Hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy]acetohydrazide () Key Difference: Methoxy (-OCH₃) replaces bromine at the 4-position of the phenyl ring. Impact: The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing bromine. This may alter binding affinity in biological systems or solubility in polar solvents .
- Compound B: 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one () Key Difference: A pyrazolone core replaces the pyrazole, and a methyl group is introduced. The methyl group may sterically hinder interactions compared to the hydroxyphenoxy-acetohydrazide chain in the target compound .
Trifluoromethyl Group Positioning
Functional Group Modifications
Acetohydrazide vs. Thioacetamide Derivatives
Compound D : 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
- Compound E: 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () Key Difference: Pyridine replaces the hydroxyphenoxy group. Impact: The pyridine’s basic nitrogen may improve water solubility but reduce affinity for hydrophobic binding pockets .
Crystallographic and Physicochemical Properties
- Isostructural Comparisons: Compounds with chloro (4) and fluoro (5) substituents () exhibit identical crystal structures (triclinic, P 1̄ symmetry) despite halogen differences. However, bromine’s larger atomic radius in the target compound may disrupt isostructurality, as seen in 3-chloro- vs. 3-bromo-cinnamic acid systems . The hydroxyphenoxy group in the target compound likely induces planar molecular conformations, similar to fluorophenyl-containing analogs (), but the acetohydrazide may introduce torsional flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
